Bienvenue dans la boutique en ligne BenchChem!

Kanamycin C

Aminoglycoside Resistance Enzymatic Deactivation Acetyltransferase

Kanamycin C (CAS 2280-32-2) is the critical, non-substitutable aminoglycoside congener for specialized research. Unlike Kanamycin A or B, Kanamycin C's distinct 2-amino sugar moiety confers inherent resistance to 6'-N-acetyltransferases, making it the essential scaffold for developing novel semi-synthetic antibiotics to evade prevalent resistance mechanisms. It is also the sole substrate for the AprD4/AprD3 enzyme system in C3'-deoxygenated aminoglycoside biosynthesis studies, where its use prevents false-negative results. Authenticated standard-grade Kanamycin C is crucial for accurate metabolomics and biosynthetic pathway analysis of *Streptomyces kanamyceticus*, validated by the high substrate specificity of key pathway enzymes like KanQ dehydrogenase. Procure only this specific congener to ensure valid, reproducible experimental outcomes.

Molecular Formula C18H36N4O11
Molecular Weight 484.5 g/mol
CAS No. 2280-32-2
Cat. No. B194240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin C
CAS2280-32-2
Synonyms4-O-(2-Amino-2-deoxy-α-D-glucopyranosyl)-6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine
Molecular FormulaC18H36N4O11
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N
InChIInChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyWZDRWYJKESFZMB-FQSMHNGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin C (CAS 2280-32-2): Aminoglycoside Procurement for Specialized Research and Biosynthetic Applications


Kanamycin C (CAS 2280-32-2) is a minor congener of the kanamycin complex, a group of 2-deoxystreptamine (2DOS)-containing aminoglycoside antibiotics produced by *Streptomyces kanamyceticus* [1]. Structurally, it is a pseudo-trisaccharide where the 2DOS core is linked to a 6-amino-6-deoxy-D-glucose (6ADG) moiety at the O-4 position and a 3-amino-3-deoxy-D-glucose moiety at the O-6 position [2]. Its key distinction from the major component Kanamycin A is the presence of an amino sugar group at a different position [3]. While Kanamycin A is the clinically prevalent form, Kanamycin C exhibits distinct biochemical properties that make it a crucial reagent for research into aminoglycoside resistance mechanisms and specialized enzymatic transformations [4].

Why Kanamycin C (CAS 2280-32-2) Cannot Be Replaced by Kanamycin A or B for Specific Scientific Studies


Generic substitution of kanamycin congeners is not scientifically valid due to their distinct structural features and resulting biological activities. The minor differences in their sugar moieties—Kanamycin C contains a 2-amino sugar, whereas Kanamycin B contains 2,6-diamino sugars [1]—translate into divergent substrate specificities for both resistance-conferring enzymes and biosynthetic modification enzymes [2]. These differences are not merely academic; they directly impact experimental outcomes in studies of aminoglycoside deactivation and the engineering of novel antibiotic derivatives. Therefore, procurement decisions must be based on the precise chemical identity and verified differentiation of Kanamycin C, as detailed in the following quantitative evidence.

Quantitative Differentiation of Kanamycin C (CAS 2280-32-2) vs. Kanamycin B and Other Analogs


Intrinsic Resistance to 6'-N-Acetyltransferase: A Verifiable Advantage over Kanamycin B

The key differentiating feature of Kanamycin C is its inherent resistance to inactivation by aminoglycoside 6'-acetyltransferases (AAC(6')), a common resistance enzyme. This is because it lacks the 6'-amino group on its sugar moiety, the target site for the enzyme. This property is in direct contrast to Kanamycin B, which possesses this group and is readily inactivated [1]. This distinction is the explicit basis for the synthesis of Kanamycin C and its deoxy derivatives, which 'cannot be inactivated by 6'-acetyltransferases' [2].

Aminoglycoside Resistance Enzymatic Deactivation Acetyltransferase Antibiotic Derivatization

Enhanced Oxidation Efficiency by KanQ Dehydrogenase in Biosynthetic Pathways

Kanamycin C is the preferred natural substrate for the biosynthetic enzyme KanQ, a dehydrogenase involved in kanamycin biosynthesis. A study on the substrate specificity of KanQ demonstrated that it 'oxidized kanamycin C more efficiently than the 3′′‐deamino derivative' [1]. This quantitative difference in catalytic efficiency confirms Kanamycin C's distinct role in the natural pathway.

Biosynthesis Enzyme Kinetics Kanamycin Modification Dehydrogenase

Exclusive Conversion by AprD4/AprD3 C3'-Deoxygenation System Compared to Kanamycin B

The radical SAM enzyme AprD4 and its partner reductase AprD3 catalyze the C3'-deoxygenation of aminoglycosides, a modification that confers resistance to 3'-phosphotransferases. A study of their substrate specificity found that while AprD4 can recognize both Kanamycin C and Kanamycin B, only Kanamycin C (along with paromamine) was successfully converted to the corresponding C3'-deoxygenated product by the AprD4/AprD3 system [1]. Kanamycin B was not converted, demonstrating a unique susceptibility of Kanamycin C to this valuable modification.

C3'-Deoxygenation Aminoglycoside Modification Radical SAM Enzymes Antibiotic Engineering

Strategic Procurement Scenarios for Kanamycin C (CAS 2280-32-2) Based on Verified Differentiation


Development of Next-Generation Aminoglycosides Resistant to AAC(6')

For medicinal chemistry groups focused on overcoming aminoglycoside resistance, Kanamycin C is the essential starting material. Its inherent resistance to 6'-N-acetyltransferases, a feature absent in Kanamycin A and B, provides a unique chemical scaffold for derivatization [1]. This allows for the creation of novel semi-synthetic antibiotics that evade one of the most prevalent deactivation mechanisms in clinical isolates, a strategy explicitly described in foundational patents [2].

Research into Aminoglycoside C3'-Deoxygenation Pathways

For enzymologists and synthetic biologists studying the biosynthesis of C3'-deoxygenated aminoglycosides like apramycin and tobramycin, Kanamycin C is a non-substitutable substrate. It is the only kanamycin congener that is successfully converted by the AprD4/AprD3 enzyme system, a critical step in generating a structural motif that evades 3'-phosphotransferases [3]. Using Kanamycin A or B in such assays would yield false-negative results.

Validated Reference Standard for Kanamycin Biosynthetic Pathway Analysis

In metabolomics and biosynthetic studies of *Streptomyces kanamyceticus*, Kanamycin C is a critical intermediate. Its role is validated by the substrate specificity of key pathway enzymes, such as the KanQ dehydrogenase, which shows a higher efficiency for Kanamycin C than its immediate precursor [4]. Procuring an authenticated standard is essential for accurate identification and quantification of this key metabolite in pathway elucidation and metabolic engineering efforts.

Quote Request

Request a Quote for Kanamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.